VU0152100 - 409351-28-6

VU0152100

Catalog Number: EVT-286667
CAS Number: 409351-28-6
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective M4 mAChr positive allosteric modulator (IC50 = 380 nM). Does not possess intrinsic agonist activity. Inhibits behavioural and neurochemical effects of cocaine. Active in vivo.
VU0152100 is a positive allosteric modulator of M4 muscarinic acetylcholine receptors. It potentiates calcium mobilization induced by acetylcholine (ACh) in CHO-K1 cells expressing the rat M4 receptor with an EC50 value of 380 nM. VU0152100 is selective for M4 over M1, M2, M3 and M5 receptors, as well as a panel of 68 additional GPCRs, ion channels, transporters, and enzymes, but does bind to the benzodiazepine binding site of the GABAA receptor at 10 µM. It reduces cocaine-induced increases in locomotor activity and cocaine self-administration in mice when administered at a dose of 1 mg/kg.
VU0152100 is a highly selective M4 positive allosteric modulator (PAM) that exerts central effects after systemic administration. VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, but not in M4 KO mice. VU0152100 also blocks amphetamine-induced disruption of the acquisition of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.
Source and Classification

VU0152100 was developed as part of a series of compounds aimed at selectively targeting muscarinic acetylcholine receptors, particularly the M4 subtype. It was synthesized following the optimization of lead compounds that exhibited promising pharmacological profiles but suffered from solubility and metabolic stability issues. The compound is classified as a muscarinic acetylcholine receptor modulator, specifically focusing on enhancing M4 receptor activity, which is implicated in various neuropsychiatric conditions .

Synthesis Analysis

The synthesis of VU0152100 involves several key steps that focus on improving its pharmacokinetic properties compared to earlier analogues. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with the appropriate pyridine derivatives, which are reacted to form key intermediates.
  2. Cyclization and Alkylation: The intermediates undergo cyclization with ethyl chloroacetate to produce thienopyridone derivatives. Subsequent alkylation with various alkyl chlorides generates the final product, VU0152100.
  3. Optimization: Throughout the synthesis process, modifications were made to enhance solubility and metabolic stability, resulting in improved pharmacological profiles .

The synthetic route emphasizes iterative optimization based on structure-activity relationships (SAR), allowing for fine-tuning of the compound's properties.

Molecular Structure Analysis

VU0152100's molecular structure is characterized by its unique arrangement that facilitates selective binding to the M4 muscarinic acetylcholine receptor. Key features include:

  • Core Structure: The compound features a thienopyridone core that is essential for its interaction with the M4 receptor.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding affinity and selectivity for the M4 receptor while minimizing interactions with other muscarinic subtypes.
  • Conformation: The three-dimensional conformation of VU0152100 allows it to stabilize the active form of the M4 receptor upon binding, facilitating its role as a positive allosteric modulator .
Chemical Reactions Analysis

VU0152100 participates in several significant chemical reactions relevant to its mechanism of action:

  1. Binding Reactions: Upon administration, VU0152100 binds to the allosteric site of the M4 receptor, enhancing acetylcholine's efficacy without directly activating the receptor.
  2. Signal Transduction: The binding event triggers downstream signaling pathways associated with neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .
  3. Metabolic Stability: The compound has been designed to resist rapid metabolism in liver microsomes, which enhances its bioavailability and duration of action .
Mechanism of Action

The mechanism of action for VU0152100 involves:

  • Allosteric Modulation: By binding to an allosteric site on the M4 muscarinic receptor, VU0152100 increases the receptor's response to acetylcholine. This modulation leads to enhanced signaling through G-protein coupled pathways associated with cognitive function and motor control.
  • Behavioral Effects: In preclinical studies, VU0152100 has demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in rodent models, indicating its potential utility in treating conditions like schizophrenia where dopaminergic hyperactivity is present .
  • Selectivity Profile: Importantly, VU0152100 exhibits high selectivity for the M4 receptor over other muscarinic subtypes, which helps mitigate common side effects associated with broader muscarinic modulation .
Physical and Chemical Properties Analysis

VU0152100 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (exact value may vary based on specific structural modifications).
  • Solubility: Improved solubility compared to earlier analogues allows for effective administration; it is soluble in 10% Tween 80 solutions.
  • Stability: Exhibits good metabolic stability (>90% parent compound remaining after 90 minutes in microsomal assays), which is crucial for maintaining effective plasma concentrations during therapeutic use .
Applications

VU0152100 has several promising applications in scientific research and potential clinical therapies:

  • Psychiatric Disorders: Its ability to modulate M4 receptors positions it as a candidate for treating psychosis and cognitive deficits associated with schizophrenia.
  • Neurodegenerative Diseases: Research suggests that enhancing cholinergic signaling through M4 modulation may benefit conditions like Alzheimer's disease by improving cognitive function and memory retention .
  • Behavioral Models: Preclinical studies have demonstrated its efficacy in behavioral models predictive of antipsychotic activity, supporting further exploration into its therapeutic potential .

Properties

CAS Number

409351-28-6

Product Name

VU0152100

IUPAC Name

3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22)

InChI Key

MDNWGCQSCGNTKH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C

Solubility

Soluble in DMSO

Synonyms

3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide
VU0152100

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.